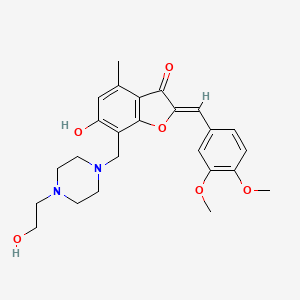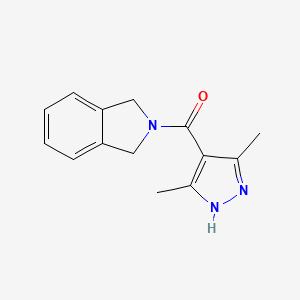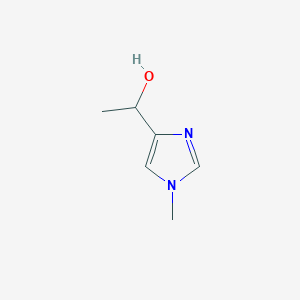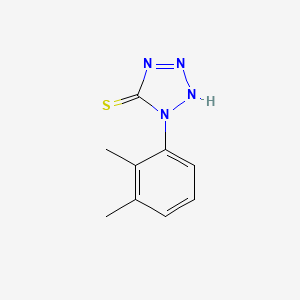
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Applications
The compound , while not directly mentioned in the available scientific literature, is related to various research areas involving complex organic compounds with potential applications in medicinal chemistry, materials science, and organic synthesis. Here, we discuss the scientific research applications of compounds that share structural similarities or functional groups with the given compound, providing insights into the types of applications that such a compound could potentially have.
Synthesis of Complex Organic Molecules
Compounds with complex structures, including benzofuran derivatives and piperazine motifs, are frequently synthesized for their potential applications in drug discovery and material science. For example, benzofuran derivatives have been explored for their anti-inflammatory and analgesic properties, as well as for COX-2 selectivity, indicating potential medicinal applications (Abu‐Hashem, Al-Hussain, Zaki, 2020). Similarly, piperazine-based compounds have been synthesized for their potential as central nervous system agents, with studies exploring their antidepressant activities (Martin et al., 1981).
Antimicrobial Activities
Novel organic compounds incorporating piperazine rings have been evaluated for their antimicrobial properties, suggesting potential applications in addressing bacterial and fungal infections (Bektaş et al., 2007). The development of new antimicrobial agents is a critical area of research in response to the global challenge of antibiotic resistance.
Antioxidant Properties
The structural features present in the compound, such as the benzofuran core and methoxy groups, are often associated with antioxidant activity. Research on similar molecules has demonstrated potential antioxidant properties, which could have implications for the development of therapeutics targeting oxidative stress-related diseases (Andonova et al., 2014).
Propriétés
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-16-12-19(29)18(15-27-8-6-26(7-9-27)10-11-28)25-23(16)24(30)22(33-25)14-17-4-5-20(31-2)21(13-17)32-3/h4-5,12-14,28-29H,6-11,15H2,1-3H3/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOFIMMYCMHGSU-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)CN4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)CN4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate](/img/structure/B2476439.png)
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2476440.png)



![methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2476450.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2476452.png)
![1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2476453.png)
![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)


![1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B2476460.png)
![6-Pyrazol-1-yl-2-[[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2476461.png)